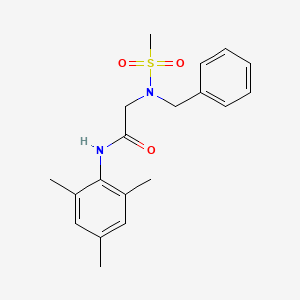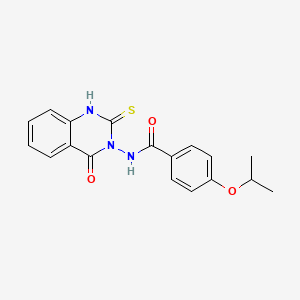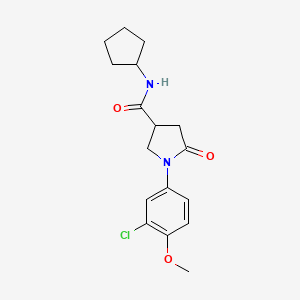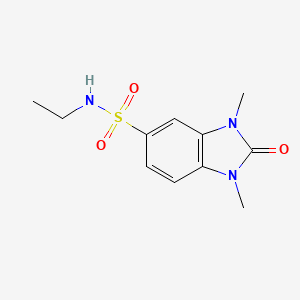![molecular formula C23H25N3S B4628942 1-(3-phenyl-2-propen-1-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4628942.png)
1-(3-phenyl-2-propen-1-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine
Descripción general
Descripción
1-(3-phenyl-2-propen-1-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine is a useful research compound. Its molecular formula is C23H25N3S and its molecular weight is 375.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.17691898 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
A series of compounds structurally related to 1-(3-phenyl-2-propen-1-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine have been synthesized and evaluated for their potential pharmacological activities. For instance, derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been developed, showcasing significant antidepressant and antianxiety activities in preclinical models. This indicates the potential therapeutic applications of these compounds in treating mood disorders (J. Kumar et al., 2017).
Anticancer Potential
Research into 1,3-thiazole derivatives, including those with piperazine substituents, has demonstrated promising anticancer activities. Screening within the "NCI-60 Human Tumor Cell Lines Screen" program revealed that certain compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle exhibited significant anticancer efficacy across various cancer cell lines, suggesting their potential utility in oncology (Kostyantyn Turov, 2020).
Antimicrobial and Antifungal Activities
Thiazolidinone derivatives incorporating piperazine have shown considerable antimicrobial activity against a range of bacterial and fungal pathogens. This highlights the potential of these compounds in developing new antimicrobial agents to combat resistant microbial strains (Divyesh Patel et al., 2012; Divyesh Patel et al., 2012).
Histamine H3 Receptor Antagonism
1-[[2-Thiazol-5-yl-(2-aminoethyl)]-4-n-propyl]piperazine derivatives have been synthesized and tested as H3-receptor antagonists, offering a new avenue for the development of drugs targeting the histaminergic system, potentially applicable in treating neurological and inflammatory conditions (A. Frymarkiewicz et al., 2009).
Biofilm and Enzyme Inhibition
Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker have shown potent bacterial biofilm inhibition and significant activity against the MurB enzyme, essential for bacterial cell wall synthesis. These findings open up potential applications in treating bacterial infections and inhibiting biofilm formation, a critical factor in antibiotic resistance (Ahmed E. M. Mekky et al., 2020).
Propiedades
IUPAC Name |
2-phenyl-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3S/c1-3-8-20(9-4-1)10-7-13-25-14-16-26(17-15-25)18-22-19-27-23(24-22)21-11-5-2-6-12-21/h1-12,19H,13-18H2/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECGEIOCLMBKEM-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-phenyl-5-pyrimidinyl)methylene]-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4628860.png)


![(5Z)-3-(2-methoxyphenyl)-5-[(5-nitrofuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4628890.png)

![5-[3-allyl-4-(allyloxy)-5-ethoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4628912.png)

![N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(3-METHYLBENZYL)-1-PIPERAZINYL]ACETAMIDE](/img/structure/B4628926.png)
![6-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4628931.png)

![N-[5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B4628944.png)
![N-(4-methylphenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4628950.png)
![N-(4-bromo-2-chlorophenyl)-2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4628954.png)
![N-{1-Methyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide](/img/structure/B4628962.png)
